Methods of Application: The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co.
Results or Outcomes: It has been the subject of intensive study because it can exist in multiple well-characterised crystalline polymorphic forms.
Application Summary: This compound is used as a chemical intermediate in the synthesis of the drug olanzapine.
Methods of Application: The preparation of this compound involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile.
Results or Outcomes: The synthesis results in the formation of 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.
Application Summary: This compound has been crystallised in at least thirteen polymorphic forms.
Methods of Application: The ability to form multiple crystalline versions of different colours has been described as “extraordinary”, particularly because many alternatives can crystallise simultaneously from a single solvent.
Results or Outcomes: As the thermodynamic properties of the various versions have been established, this compound has become an important test of computational models.
Application Summary: The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure.
Methods of Application: The study involves applying high pressure to the crystalline forms and observing the color change.
Results or Outcomes: The results show a reversible transformation to red at high pressure.
Application Summary: This compound is an impurity of Olanzapine.
Methods of Application: The study involves analyzing the impurities present in the drug Olanzapine.
Results or Outcomes: The results show that this compound is one of the impurities present in Olanzapine.
Application Summary: This compound is used as a chemical intermediate in the synthesis of various organic compounds.
Methods of Application: The preparation of this compound involves various organic reactions, including the Gewald reaction.
Results or Outcomes: The synthesis results in the formation of various organic compounds.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is a chemical compound with the molecular formula C₁₂H₉N₃O₂S. It features a thiophene ring and a nitrophenyl group, contributing to its unique properties. This compound is primarily recognized as an impurity of Olanzapine, an atypical antipsychotic medication, and is often studied for its potential effects in pharmacological contexts .
The reactivity of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile can be attributed to its functional groups. Key reactions include:
The synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile typically involves multi-step organic reactions:
These methods highlight the compound's complexity and the need for careful control over reaction conditions .
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has applications primarily in research settings:
Several compounds share structural similarities with 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, including:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Olanzapine | Atypical antipsychotic; contains a similar thiophene | Broader clinical application |
5-Methyl-2-amino-3-thiophenecarbonitrile | Lacks nitro group; simpler structure | Potentially lower toxicity |
4-Nitrophenylthiourea | Contains a thiourea instead of a thiophene | Different biological activity |
These comparisons highlight how 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile stands out due to its specific functional groups and their associated biological activities, particularly in relation to its role as an impurity in Olanzapine .
Environmental Hazard